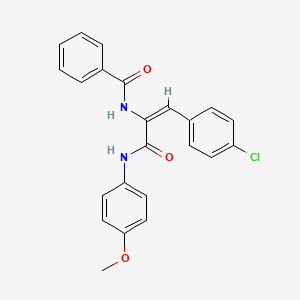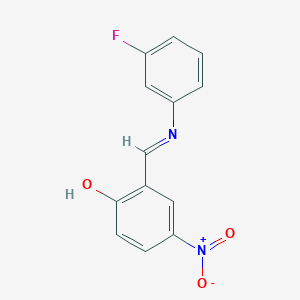
N-(4-oxoquinazolin-3-yl)decanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)DECANAMIDE is a compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)DECANAMIDE typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with decanoic anhydride to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)DECANAMIDE are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)DECANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex quinazolinone derivatives.
Biology: The compound has shown potential as an anti-inflammatory and analgesic agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating various diseases.
Industry: It can be used in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)DECANAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)SUCCINIMIDE: This compound has a similar quinazolinone core but with a succinimide moiety instead of a decanamide group.
4-OXO-3,4-DIHYDROQUINAZOLINE DERIVATIVES: These compounds share the quinazolinone structure but differ in their substituents, leading to varied biological activities.
Uniqueness
N-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)DECANAMIDE is unique due to its specific decanamide substituent, which imparts distinct physicochemical properties and biological activities compared to other quinazolinone derivatives.
Propiedades
Fórmula molecular |
C18H25N3O2 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-(4-oxoquinazolin-3-yl)decanamide |
InChI |
InChI=1S/C18H25N3O2/c1-2-3-4-5-6-7-8-13-17(22)20-21-14-19-16-12-10-9-11-15(16)18(21)23/h9-12,14H,2-8,13H2,1H3,(H,20,22) |
Clave InChI |
NVGHPDANMAKXKD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NN1C=NC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Benzyl-2-oxo-2-((2Z)-2-{2-oxo-1-[2-oxo-2-(3-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}hydrazino)acetamide](/img/structure/B11704047.png)
![2,4-dichloro-6-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11704051.png)


![3-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11704077.png)

![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B11704083.png)
![(2E)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B11704088.png)
![2-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B11704095.png)
![(5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11704096.png)

![2-methyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B11704110.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11704123.png)
